molecular formula C7H7BrClN B2850090 (2-Bromo-6-chlorophenyl)methanamine CAS No. 1261471-96-8

(2-Bromo-6-chlorophenyl)methanamine

Cat. No.: B2850090
CAS No.: 1261471-96-8
M. Wt: 220.49
InChI Key: MBIMYEQDLUIZAR-UHFFFAOYSA-N
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Description

(2-Bromo-6-chlorophenyl)methanamine is an organic compound with the molecular formula C7H7BrClN It is a derivative of methanamine where the phenyl ring is substituted with bromine and chlorine atoms at the 2 and 6 positions, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-chlorophenyl)methanamine typically involves the halogenation of phenylmethanamine. One common method is the bromination and chlorination of phenylmethanamine using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-halogenation.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where the reactants are continuously fed into the system, and the product is continuously removed. This method ensures high efficiency and consistency in the production of the compound.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-chlorophenyl)methanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction Reactions: The compound can be reduced to form the corresponding amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride is commonly employed.

Major Products Formed

    Substitution: Formation of various substituted phenylmethanamines.

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

Scientific Research Applications

(2-Bromo-6-chlorophenyl)methanamine has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-6-chlorophenyl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2-Bromo-6-chlorophenyl)(cyclopropyl)methanamine
  • ®-(2-Bromo-6-chlorophenyl)(cyclopropyl)methanamine

Uniqueness

(2-Bromo-6-chlorophenyl)methanamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where these properties are advantageous.

Biological Activity

(2-Bromo-6-chlorophenyl)methanamine is a halogenated aromatic amine that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound this compound features a phenyl ring with bromine and chlorine substituents at the 2 and 6 positions, respectively. This unique substitution pattern influences its chemical reactivity and biological activity, making it a candidate for further investigation in medicinal chemistry.

The biological activity of this compound can be attributed to its interaction with various biomolecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which is crucial for its potential use as an anticancer agent. For instance, studies indicate that halogenated compounds can modulate enzyme activities related to cancer progression.
  • Antimicrobial Activity : Research highlights the antimicrobial properties of halogenated amines, suggesting that this compound may exhibit activity against various pathogens .

Anticancer Activity

Recent studies have demonstrated the potential anticancer effects of this compound. For example, a compound structurally related to it showed significant inhibition against several cancer cell lines:

Cell Line IC50 (µM) Reference
MCF-7 (Breast Cancer)0.7 ± 0.2
SGC-7901 (Stomach Cancer)30.0 ± 1.2
HepG2 (Liver Cancer)18.3 ± 1.4

These findings suggest that compounds with similar structures may share similar mechanisms of action in inhibiting cancer cell proliferation.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in several studies:

Pathogen Zone of Inhibition (mm) at 100 µMReference
Staphylococcus aureus62 ± 0.9
Bacillus subtilis57 ± 1.3
Escherichia coli51 ± 2.0
Klebsiella pneumoniae44 ± 1.7

These results indicate a promising profile for antimicrobial applications, particularly against Gram-positive bacteria.

Case Studies

  • Anticancer Drug Development : A study focused on the synthesis of derivatives based on this compound demonstrated enhanced cytotoxicity against various cancer cell lines compared to standard treatments like doxorubicin . This positions the compound as a potential lead in anticancer drug development.
  • Antimicrobial Research : In another investigation, derivatives of halogenated phenylmethanamines were tested for their ability to inhibit bacterial growth. The results indicated that these compounds could serve as effective alternatives to traditional antibiotics, particularly in treating resistant strains .

Properties

IUPAC Name

(2-bromo-6-chlorophenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrClN/c8-6-2-1-3-7(9)5(6)4-10/h1-3H,4,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIMYEQDLUIZAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)CN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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